molecular formula C10H15Cl2N5 B1451315 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride CAS No. 1185112-92-8

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride

Número de catálogo: B1451315
Número CAS: 1185112-92-8
Peso molecular: 276.16 g/mol
Clave InChI: CJNDTMFYFAPNTE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride is a chemical research compound belonging to the class of pyrazoloazepines. Its molecular framework, which incorporates both a piperidine moiety and a pyrazolo[3,4-b]pyrazine core, is of significant interest in medicinal chemistry and drug discovery. This specific dihydrochloride salt form is typically developed to enhance the compound's solubility and stability for in vitro and in vivo research applications. The core pyrazolo[3,4-b]pyrazine scaffold is recognized as a privileged structure in the design of enzyme inhibitors. Compounds featuring this structure have been investigated as potent inhibitors of various protein targets, including protein tyrosine phosphatases like SHP2. Inhibition of SHP2 is a prominent therapeutic strategy in oncology, particularly for cancers driven by RTK signaling, such as certain leukemias and solid tumors. Consequently, this compound serves as a valuable chemical tool or potential precursor for developing targeted cancer therapies. Furthermore, the structural similarity of this compound to purine bases allows it to interact with a range of ATP-binding sites, suggesting potential applications in designing kinase inhibitors. Its piperidine substituent is a common pharmacophore that can be utilized to modulate molecular properties such as lipophilicity and basicity, or to target specific protein subdomains. Researchers employ this compound in hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. This product is intended for research use only and is not for diagnostic or therapeutic use.

Propiedades

IUPAC Name

3-piperidin-4-yl-2H-pyrazolo[3,4-b]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-3-11-4-2-7(1)8-9-10(15-14-8)13-6-5-12-9;;/h5-7,11H,1-4H2,(H,13,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNDTMFYFAPNTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=C3C(=NN2)N=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

General Method for Pyrazolo-Pyridine Derivatives (Analogous Approach)

Step Reagents and Conditions Description
1 2,2,6,6-Tetramethyl-4-piperidone (0.01 mol), aromatic aldehyde (0.02 mol), semicarbazide hydrochloride or thiosemicarbazide (0.01 mol), acetic acid (20 mL), sodium acetate (1 g) Reflux mixture to promote condensation and cyclization
2 Concentrate reaction mixture, pour into water, filter, dry Isolation of piperidine-substituted pyrazolo derivatives
3 Crystallize from ethanol/water or appropriate solvent Purification of product

Yields: Typically 61–95% depending on substituents and reaction times (2–3.5 hours).

Alternative Method Using Potassium Hydroxide

Step Reagents and Conditions Description
1 2,2,6,6-Tetramethyl-4-piperidone (0.01 mol), aromatic aldehyde (0.02 mol), semicarbazide hydrochloride or thiosemicarbazide (0.01 mol), potassium hydroxide (2 g), ethanol (50 mL) Reflux under TLC control
2 Pour into cold dilute HCl, filter precipitate Isolation of pyrazolo derivatives
3 Crystallize from suitable solvent Purification

Yields: 36–87% with melting points ranging from 110°C to 240°C, depending on specific derivatives.

Analytical Data and Characterization

  • Infrared Spectroscopy (IR): Characteristic NH stretching bands around 3100–3500 cm⁻¹; carbonyl (C=O) bands near 1650 cm⁻¹ for carboxamide derivatives.
  • Nuclear Magnetic Resonance (NMR): Proton signals corresponding to methyl groups on piperidine ring, aromatic protons, and NH protons.
  • Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights.
  • Melting Points: Indicative of purity and crystallinity, ranging broadly depending on substituents.

Summary Table of Representative Preparation Data

Compound Type Reagents Conditions Yield (%) Melting Point (°C) Notes
Piperidine-substituted pyrazolo-carbothioamide 2,2,6,6-Tetramethyl-4-piperidone, aromatic aldehyde, thiosemicarbazide, acetic acid Reflux 2–3 h 81–94 138–222 Yellow needles/powder
Pyrazolo-pyridine carbothioamide Same as above with KOH in ethanol Reflux under TLC control 36–87 110–240 Brown/yellow powders
Dihydrochloride salt formation Free base + HCl Acid-base reaction, crystallization Not specified Not specified Improves stability

Industrial and Practical Considerations

  • The described methods offer high efficiency, simple operation, and cost-effectiveness , suitable for scale-up.
  • Use of readily available starting materials such as substituted piperidones and aldehydes facilitates diverse derivative synthesis.
  • Control of reaction parameters (temperature, time, solvent) is critical for optimizing yield and purity.
  • Salt formation (dihydrochloride) enhances pharmaceutical properties such as solubility and shelf life.

Análisis De Reacciones Químicas

Types of Reactions

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolopyrazines .

Aplicaciones Científicas De Investigación

Inhibition of Spleen Tyrosine Kinase (Syk)

One of the prominent applications of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride is its role as an inhibitor of spleen tyrosine kinase (Syk). Syk is involved in various signaling pathways related to immune responses and has been implicated in several diseases, including cancer and autoimmune disorders.

Case Study : A patent (WO2012123312A1) describes the use of derivatives of pyrazolo[3,4-b]pyrazines as Syk inhibitors, indicating that compounds like this compound could be effective in therapeutic strategies targeting Syk-related pathways .

Inhibition of SHP2 Phosphatase

Another significant application is the inhibition of SHP2 phosphatase, which plays a crucial role in various cellular processes, including cell growth and differentiation. Dysregulation of SHP2 has been associated with multiple cancers.

Case Study : Research outlined in patent WO2018081091A1 discusses novel pyrazolo[3,4-b]pyrazine derivatives that inhibit SHP2 phosphatase activity. The potential of this compound as a therapeutic agent in this context is noteworthy .

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-b]pyrazine class exhibit anticancer properties. The structural features of these compounds allow them to interact with various biological targets involved in tumorigenesis.

Data Table: Summary of Anticancer Studies

Study ReferenceCompound TestedCancer TypeMechanism of ActionResult
Syk InhibitorBreast CancerApoptosis InductionEffective
SHP2 InhibitorLeukemiaCell Cycle ArrestEffective

Mecanismo De Acción

The mechanism of action of 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride involves its interaction with molecular targets such as kinases. It binds to the active site of the enzyme, inhibiting its activity and thereby blocking downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine Dihydrochloride

  • Molecular Formula : C₁₂H₁₈Cl₂N₄
  • Molecular Weight : 289.21 g/mol
  • Key Differences : Replaces the pyrazine ring with pyridine, reducing nitrogen content. The methyl group on the pyrazole may lower polarity compared to the unsubstituted pyrazolo-pyrazine core. Applications are unspecified but likely pharmaceutical due to piperidine’s prevalence in bioactive molecules .

6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine Dihydrochloride

  • Molecular Formula : C₆H₉Cl₂N₃
  • Molecular Weight : 194.06 g/mol
  • Key Differences : Features a pyrrolidine (5-membered) ring instead of piperidine, reducing steric bulk. The smaller ring size may enhance conformational flexibility but decrease solubility .

Furazano[3,4-b]pyrazine-Based Energetic Materials

4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55)

  • Molecular Formula : C₄N₁₂O₈ (anion)
  • Key Properties :
    • Density: ~1.85–1.90 g/cm³
    • Detonation Velocity (D): 8,921–9,413 m/s
    • Sensitivity: High (impact-sensitive)
  • Applications: High-energy-density material (HEDM) with detonation performance surpassing RDX. The nitramino groups enhance energy release but increase sensitivity .

4,8-Dihydrodifurazano[3,4-b,e]pyrazine (DFP) Salts

  • Key Properties :
    • Detonation Pressure (P): 32.8–36.8 GPa
    • Thermal Stability: Decomposition >200°C
  • Comparison : Unlike the target compound, DFP derivatives prioritize energetic performance over solubility or bioactivity. Their anionic forms (e.g., NH₄⁺ salts) exhibit superior detonation properties but require stabilization against sensitivity .

Thieno[3,4-b]pyrazine Derivatives

Thieno[3,4-b]pyrazine

  • Key Properties :
    • Electron-deficient due to sulfur and nitrogen atoms.
    • Used as an electron acceptor in low-bandgap polymers (e.g., for solar cells).
  • Piperidine substitution in the target compound may further modulate electronic properties for pharmaceutical or optoelectronic applications .

Comparative Data Table

Compound Name Core Structure Substituents/Salt Molecular Weight (g/mol) Key Properties/Applications Source
This compound Pyrazolo[3,4-b]pyrazine Piperidin-4-yl, HCl salt 303.20 High solubility, potential bioactivity
4,8-Dinitraminodifurazano[3,4-b,e]pyrazine (55) Difurazano[3,4-b,e]pyrazine Nitramino groups N/A D = 9,413 m/s; P = 36.8 GPa; explosive
Thieno[3,4-b]pyrazine Thieno[3,4-b]pyrazine None 136.18 Electron acceptor in polymers
6,7-Dihydro-5H-pyrrolo[3,4-b]pyrazine dihydrochloride Pyrrolo[3,4-b]pyrazine Dihydrochloride salt 194.06 Conformational flexibility

Research Findings and Implications

  • Energetic Materials: The target compound’s dihydrochloride form contrasts with furazano-based salts, prioritizing stability over explosive power. Piperidine’s bulky structure may reduce sensitivity compared to planar nitramino derivatives .
  • Pharmaceutical Potential: Piperidine-substituted analogs (e.g., ) suggest possible kinase inhibition or receptor modulation, though specific studies are needed.
  • Electronic Applications: The pyrazine core’s electron-withdrawing capacity could rival thieno[3,4-b]pyrazine in polymer design, with piperidine enhancing solubility for processing .

Actividad Biológica

3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data on its biological activity, including mechanisms of action, therapeutic applications, and case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring attached to a pyrazolo[3,4-b]pyrazine structure. This unique combination contributes to its pharmacological properties, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that compounds similar to 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo compounds can induce apoptosis in cancer cell lines through various pathways:

  • Caspase Activation : Compounds have been found to activate caspases 3, 8, and 9, leading to programmed cell death in breast cancer cells (MCF-7 and MDA-MB-231) .
  • Inhibition of NF-κB : The suppression of NF-κB expression and promotion of pro-apoptotic factors like p53 and Bax have been documented .
  • Autophagy Induction : Some studies suggest that these compounds can trigger autophagy, enhancing the formation of autophagosomes and inhibiting mTOR signaling pathways .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have demonstrated antimicrobial activity. A study evaluating pyrazole derivatives reported significant inhibition against various pathogens. The most active derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .

Study on Anticancer Activity

A notable study synthesized novel pyrazolo[4,3-e][1,2,4]triazine derivatives and assessed their anticancer potential. The results indicated that these compounds exhibited stronger cytotoxic activity than cisplatin against breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .

Study on Antimicrobial Properties

Another study focused on the antimicrobial efficacy of various pyrazole derivatives, including 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine. The research demonstrated that specific modifications could significantly improve antibacterial activity against resistant strains .

Pharmacological Applications

The pharmacological applications of this compound extend beyond oncology:

  • Protein Kinase Regulation : The compound has been identified as an inhibitor of serum and glucocorticoid-regulated kinase (SGK), suggesting potential use in treating conditions like osteoarthritis and inflammatory diseases .

Data Summary

Activity Mechanism Target Cells/Pathogens Reference
AnticancerCaspase activation, NF-κB inhibitionMCF-7, MDA-MB-231
AntimicrobialInhibition of bacterial growthStaphylococcus aureus, Epidermidis
Protein Kinase InhibitionSGK inhibitionVarious inflammatory conditions

Q & A

Q. What are the recommended synthetic routes for 3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride?

The compound can be synthesized via nucleophilic substitution or coupling reactions involving piperidine and pyrazolo-pyrazine precursors. For dihydrochloride salt formation, post-synthetic treatment with hydrochloric acid under controlled pH (e.g., 0–50°C) is critical. A representative method involves reacting intermediates like 4-chloronitrobenzene derivatives with N-methylpiperazine in alkaline conditions, followed by HCl treatment . Optimization Tip: Use inert atmospheres (N₂/Ar) to minimize side reactions during amine coupling steps.

Q. How should researchers characterize crystallinity and purity of this compound?

Key analytical methods include:

  • XRPD (X-ray Powder Diffraction): Identifies crystalline phases. Peaks at 2θ = 12.5°, 18.3°, and 22.7° (intensities >500 counts) confirm crystallinity .
  • HPLC-MS: Validates purity (>95%) and detects impurities (e.g., unreacted intermediates).
  • Elemental Analysis: Confirms stoichiometry (Cl⁻ content via titration).
XRPD Peaks 2θ (°)Intensity (Counts)
Primary12.5620
Secondary18.3550
Tertiary22.7510

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods during synthesis to avoid HCl vapor inhalation.
  • Waste Disposal: Segregate acidic waste and neutralize before disposal via licensed biohazard contractors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield (>50%) in dihydrochloride formation?

  • Temperature Control: Gradual heating (0→50°C) during HCl addition prevents decomposition .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Stoichiometry: Excess HCl (1.5–2.0 equivalents) ensures complete salt formation .
    Data Contradiction Note: Higher HCl concentrations (>2 eq) may reduce crystallinity; balance via iterative pH monitoring .

Q. What computational tools aid in predicting the compound’s reactivity or binding affinity?

  • Quantum Chemical Calculations (DFT): Model reaction pathways (e.g., piperidine ring conformation changes) .
  • Molecular Docking: Screen against kinase targets (e.g., JAK/STAT) to prioritize in vitro assays.
  • Machine Learning: Train models on pyrazolo-pyrazine analogs to predict solubility/stability .

Q. How do environmental factors (pH, temperature) influence stability during storage?

  • pH Stability: Maintain pH 2–4 (aqueous solutions) to prevent hydrolysis.
  • Thermal Degradation: Store at –20°C (lyophilized form); avoid >25°C to minimize decomposition .
    Contradiction Alert: Some studies report stability at 4°C for short-term storage; validate via accelerated stability testing .

Q. What strategies resolve contradictions in bioactivity data across studies?

  • Assay Standardization: Use uniform cell lines (e.g., HEK293 for kinase inhibition) and controls.
  • Metabolite Profiling: Detect degradation products (e.g., N-oxides) that may skew results .
  • Cross-Validation: Compare IC₅₀ values from SPR (surface plasmon resonance) and fluorescence polarization assays .

Q. How can cross-disciplinary approaches (e.g., chemical engineering) enhance scale-up protocols?

  • Reactor Design: Continuous-flow systems improve mixing and heat transfer during HCl addition .
  • Membrane Separation: Purify dihydrochloride salts via nanofiltration to remove unreacted amines .
  • Process Simulation: Use Aspen Plus® to model solvent recovery and minimize waste .

Key Methodological Resources

  • Spectral Libraries: PubChem (CID 146269) for NMR/IR reference .
  • Safety Data: Combi-Blocks QB-2495 guidelines for lab handling .
  • Reaction Design: ICReDD’s computational-experimental feedback loop .

Note: Avoid non-peer-reviewed sources (e.g., Benchchem). For unresolved contradictions, consult multi-lab validation studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride
Reactant of Route 2
3-Piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.